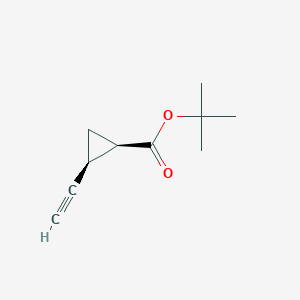![molecular formula C23H25N3O3S B2691410 N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE CAS No. 1019153-75-3](/img/structure/B2691410.png)
N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes both methoxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include commercially available compounds such as 2,3-dimethoxybenzaldehyde and 3,4-dimethylphenylpyrimidine. The synthesis may involve:
Condensation Reactions: Combining the aldehyde with an amine to form an imine intermediate.
Reduction Reactions: Reducing the imine to form the corresponding amine.
Acylation Reactions: Reacting the amine with an acyl chloride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHOXYPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- **N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-8-9-17(12-16(15)2)19-10-11-24-23(26-19)30-14-21(27)25-13-18-6-5-7-20(28-3)22(18)29-4/h5-12H,13-14H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSJZSFKZXDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2691327.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide](/img/structure/B2691329.png)

![3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine](/img/structure/B2691333.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2691337.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2691339.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2691340.png)
![2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2691342.png)
![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2691344.png)


![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)
